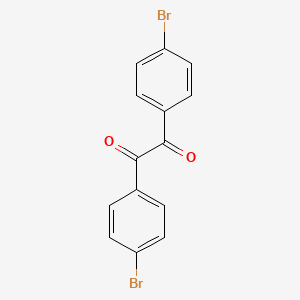
4,4'-Dibromobenzil
Cat. No. B1581801
Key on ui cas rn:
35578-47-3
M. Wt: 368.02 g/mol
InChI Key: NYCBYBDDECLFPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09340635B2
Procedure details


A Schlenk flask was thoroughly flame-dried under vacuum and then under nitrogen atmosphere (three cycles each). To this was added copper (I) iodide (4.14 g, 22 mmol), tribasic potassium phosphate (46.2 g, 220 mmol), and t-butyl carbamate (13.92 g, 119 mmol). These reagents were dried under vacuum and back-filled with nitrogen (three cycles). To this was added 4,4′-dibromobenzil, 1 (20 g, 54 mmol), N,N′-dimethylethylenediamine (3.82 g (4.7 mL), 43 mmol) and anhydrous THF (100 mL). The reaction flask was sealed under nitrogen and heated at 90° C. for 24 h. After bringing down to room temperature, the reaction mixture was passed through silica gel to remove the copper salts. The product was extracted with ethyl acetate and purified by column chromatography using 1:4 mixtures of ethyl acetate and hexane as eluant to obtain yellow crystalline solid. Yield: 17.5 g (73%). Mp. 207° C. 1H NMR (acetone-d6, 400 MHz): 1.50 (s, 18H), 7.78 (m, 4H), 7.89 (m, 4H), 8.98 (bs, 2H). 13C NMR (acetone-d6, 100 MHz): 194.5, 153.2, 146.9, 131.3, 128.0, 118.5, 81.1, 28.4. FT-IR (cm−1): ν 3332, 2925, 1682, 1598, 1509, 1455, 1414, 1368, 1313, 1221, 1169, 1144, 1050, 996, 914, 885, 830, 771. HRMS-FAB: mlz M+ calcd 440.1947. found 440.1938.

[Compound]
Name
1
Quantity
20 g
Type
reactant
Reaction Step One



Name
potassium phosphate
Quantity
46.2 g
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
P([O-])([O-])([O-])=O.[K+].[K+].[K+].C(=O)(OC(C)(C)C)[NH2:10].Br[C:18]1[CH:23]=[CH:22][C:21]([C:24]([C:26]([C:28]2[CH:33]=CC(Br)=[CH:30][CH:29]=2)=[O:27])=[O:25])=[CH:20][CH:19]=1.CN[CH2:37][CH2:38][NH:39]C>[Cu]I.C1COCC1>[NH2:10][C:18]1[CH:23]=[CH:22][C:21]([C:24]([C:26]([C:28]2[CH:33]=[CH:37][C:38]([NH2:39])=[CH:30][CH:29]=2)=[O:27])=[O:25])=[CH:20][CH:19]=1 |f:0.1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)C(=O)C(=O)C1=CC=C(C=C1)Br
|
[Compound]
|
Name
|
1
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
4.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
CNCCNC
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
potassium phosphate
|
|
Quantity
|
46.2 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
13.92 g
|
|
Type
|
reactant
|
|
Smiles
|
C(N)(OC(C)(C)C)=O
|
|
Name
|
copper (I) iodide
|
|
Quantity
|
4.14 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A Schlenk flask was thoroughly flame-dried under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
These reagents were dried under vacuum
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
back-filled with nitrogen (three cycles)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction flask was sealed under nitrogen
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After bringing down to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the copper salts
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The product was extracted with ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by column chromatography
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain yellow crystalline solid
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC1=CC=C(C=C1)C(=O)C(=O)C1=CC=C(C=C1)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

